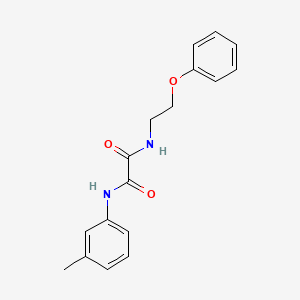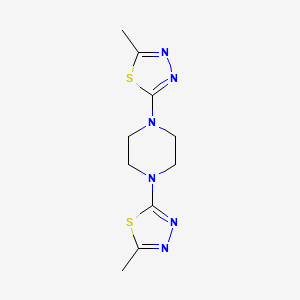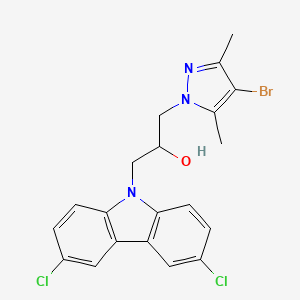
N-(3-methylphenyl)-N'-(2-phenoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of N-phenyl-N'-alkyl ethylenediamine derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of MPEDA is not fully understood; however, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. MPEDA has also been shown to inhibit the growth of cancer cells by blocking the cell cycle and suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
MPEDA has been reported to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, MPEDA has been found to possess antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using MPEDA in scientific research is its high potency and selectivity towards cancer cells. Additionally, the synthesis method for MPEDA is relatively simple and can be scaled up for large-scale production. However, one of the main limitations of using MPEDA is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of MPEDA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of MPEDA and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems may enhance the bioavailability and efficacy of MPEDA in vivo.
In conclusion, MPEDA is a promising compound with potential applications in various scientific research fields. Its potent antitumor activity, anti-inflammatory and analgesic properties, and low toxicity profile make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of MPEDA and its potential applications in the treatment of various diseases.
合成法
The synthesis of MPEDA can be achieved through the reaction of 3-methylbenzoyl chloride with 2-phenoxyethylamine. This reaction results in the formation of the intermediate product 3-methyl-N-(2-phenoxyethyl)benzamide, which is then treated with ethylenediamine to form MPEDA. The synthesis method for MPEDA has been optimized to achieve high yields and purity.
科学的研究の応用
MPEDA has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, MPEDA has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N'-(3-methylphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-5-7-14(12-13)19-17(21)16(20)18-10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQJVIWPBYXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5011960.png)


![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)

![2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)


![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5012023.png)